Pharmacological Inactivity vs. Pindolol: A Critical Differentiator for ADME Assays and Negative Controls
5-Hydroxy Pindolol is a demonstrably inactive metabolite, a critical point of differentiation from its parent compound, pindolol, a potent non-selective beta-blocker and 5-HT1A antagonist. A clinical pharmacokinetic study in patients using 14C-labeled pindolol explicitly found 'No active metabolite of pindolol in plasma or urine' [1]. This contrasts sharply with pindolol, which has a Ki of 0.52 nM at the Beta-1 adrenergic receptor and 15.0 nM at the 5-HT1A receptor [2]. The absence of pharmacological activity at these targets is a key feature for its application as a negative control.
| Evidence Dimension | Pharmacological Activity (Beta-1 and 5-HT1A Receptor Binding) |
|---|---|
| Target Compound Data | No active metabolite found (pharmacologically inactive) [1] |
| Comparator Or Baseline | Pindolol: Ki = 0.52 nM (Beta-1 adrenergic receptor), Ki = 15.0 nM (5-HT1A receptor) [2] |
| Quantified Difference | Complete loss of target binding activity; from low nanomolar affinity (Pindolol) to inactive (5-Hydroxy Pindolol) |
| Conditions | In vivo human plasma/urine metabolite analysis (14C-pindolol) following chronic dosing [1] and in vitro receptor binding assays using [3H]dihydroalprenolol and [3H]8-OH-DPAT [2]. |
Why This Matters
For researchers designing ADME or drug-drug interaction studies, this confirms that 5-Hydroxy Pindolol will not confound results via off-target pharmacology, unlike the parent drug.
- [1] Metabolism of pindolol in patients with renal failure. European Journal of Clinical Pharmacology, Volume 22, pages 423–428, 1982. View Source
- [2] DrugDomain. 5-hydroxytryptamine receptor 1A and Beta-1 adrenergic receptor data for Pindolol. View Source
